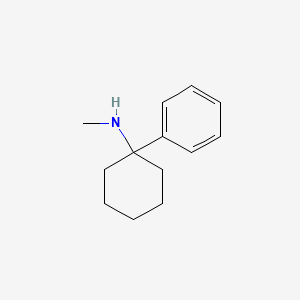

N-Methyl-1-phenylcyclohexylamine

Descripción general

Descripción

N-Methyl-1-phenylcyclohexylamine is an organic compound belonging to the class of arylcyclohexylamines. It is characterized by a cyclohexylamine unit with a phenyl ring attached to the same atom to which the amine group is linked. This compound is known for its dissociative effects due to its antagonism of N-methyl-D-aspartate (NMDA) receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-1-phenylcyclohexylamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature. Another method involves the reductive amination of cyclohexanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of aniline using cobalt- or nickel-based catalysts. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-phenylcyclohexylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methyl-1-phenylcyclohexanone.

Reduction: It can be reduced to form N-methyl-1-phenylcyclohexanol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-methyl-1-phenylcyclohexanone.

Reduction: N-methyl-1-phenylcyclohexanol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Methyl-1-phenylcyclohexylamine is primarily recognized for its antagonistic effects on NMDA receptors , which are crucial for synaptic transmission and plasticity in the central nervous system. NMDA receptors are implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease. By modulating these receptors, this compound may offer therapeutic benefits in managing these conditions.

Table 1: NMDA Receptor Antagonists and Their Effects

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | NMDA receptor antagonist | Epilepsy, neurodegenerative disorders |

| Ketamine | NMDA receptor antagonist | Treatment-resistant depression |

| Memantine | NMDA receptor antagonist | Alzheimer's disease |

Anti-NMDAR Encephalitis

One of the most significant clinical implications of this compound relates to its potential use in treating anti-NMDAR encephalitis , a severe autoimmune disorder characterized by psychiatric symptoms and neurological deficits. Research indicates that patients with this condition develop antibodies against NMDA receptors, leading to a range of symptoms from psychosis to seizures .

In a clinical context, the administration of NMDA antagonists like this compound may help alleviate symptoms by reducing excitotoxicity associated with receptor overactivation. Case studies have shown that early intervention with immunotherapy can lead to better outcomes in patients with this condition .

Anticonvulsant Properties

Studies have demonstrated that this compound exhibits anticonvulsant properties. In animal models, it has been shown to significantly reduce the duration and severity of seizures induced by pentylenetetrazole . This suggests its potential application in treating various forms of epilepsy.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of calcium influx through NMDA receptors. This inhibition is crucial for preventing excitotoxic neuronal damage, which is a hallmark of many neurodegenerative diseases and acute neurological insults.

Table 2: Mechanisms of Action for NMDA Receptor Antagonists

| Mechanism | Effect on Neurons | Implications for Therapy |

|---|---|---|

| Calcium influx inhibition | Prevents excitotoxicity | Neuroprotection in acute injuries |

| Modulation of synaptic plasticity | Alters learning and memory processes | Potential cognitive enhancement |

Research Findings

Recent studies have identified several novel compounds related to this compound that also act as NMDA antagonists. These compounds have been screened for their efficacy and specificity using advanced assays, including fluorescence-based techniques that measure intracellular calcium levels .

Case Study: Efficacy in Animal Models

In chronic experiments involving Wistar rats, IEM-1921 was administered at doses of 5 mg/kg, resulting in an 82% reduction in seizure duration compared to control groups . This significant finding underscores the compound's potential as a therapeutic agent for seizure disorders.

Mecanismo De Acción

N-Methyl-1-phenylcyclohexylamine exerts its effects primarily through antagonism of NMDA receptors. By blocking these receptors, it inhibits the excitatory neurotransmission mediated by glutamate, leading to its dissociative and neuroprotective effects. This mechanism is similar to that of other arylcyclohexylamines like ketamine and phencyclidine .

Comparación Con Compuestos Similares

Similar Compounds

Phencyclidine (PCP): Known for its potent dissociative effects and similar mechanism of action.

Ketamine: Widely used as an anesthetic and for its antidepressant properties.

Methoxetamine: A novel analog with similar dissociative effects

Uniqueness

N-Methyl-1-phenylcyclohexylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike phencyclidine, it has a primary amine group, which affects its binding affinity and pharmacokinetics. Compared to ketamine, it has a longer duration of action and different metabolic pathways .

Actividad Biológica

N-Methyl-1-phenylcyclohexylamine (also known as IEM-1921 or NMPH) is a compound that has garnered attention in pharmacological research due to its interaction with the N-methyl-D-aspartate receptor (NMDAR), a critical component in the central nervous system. This article explores its biological activity, highlighting significant findings, case studies, and relevant data.

Overview of this compound

This compound is classified as a noncompetitive antagonist of the NMDA receptor. Its structural similarities to phencyclidine (PCP) suggest potential psychotropic effects, making it a subject of interest in studies related to neuropharmacology and drug dependence.

The primary mechanism of action for this compound involves its binding to the NMDA receptor, which modulates synaptic transmission and plasticity. This interaction is crucial for various neurological processes, including learning and memory. Abnormal activity of NMDA receptors has been implicated in several neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy .

Anticonvulsant Properties

Research has demonstrated that this compound exhibits anticonvulsant properties. In studies involving Wistar and Krushinskii–Molodkina rats, administration of 5 mg/kg significantly reduced the duration of induced convulsions by 82% and prevented neural abnormalities in the brain .

Neuroprotective Effects

The compound's neuroprotective effects are attributed to its ability to inhibit excessive calcium influx through NMDA receptors, which can lead to excitotoxicity. This inhibition is particularly relevant in conditions such as anti-NMDAR encephalitis, where autoantibodies target NMDA receptors leading to severe neurological symptoms .

Data Tables

The following table summarizes key findings on the biological activity of this compound:

Case Study: Anti-NMDAR Encephalitis

A notable case involved a patient diagnosed with anti-NMDAR encephalitis who exhibited severe psychiatric symptoms followed by neurological decline. Treatment with immunotherapy led to gradual recovery, highlighting the importance of NMDA receptor modulation in therapeutic strategies .

Dependence Studies

In animal models, particularly rhesus monkeys, dependence studies indicated that this compound has potential abuse liability similar to other NMDA antagonists. Chronic exposure led to observable behavioral changes consistent with substance dependence .

Research Findings

Recent investigations into the pharmacological profile of this compound have identified its role as a selective blocker of NMDA receptors. Additionally, studies have shown that it interacts with various neurotransmitter systems, including dopamine and norepinephrine pathways, suggesting broader implications for mood regulation and cognitive function .

Propiedades

IUPAC Name |

N-methyl-1-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWSRNLIRYOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294529 | |

| Record name | N-Methyl-1-phenylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-16-3 | |

| Record name | NSC96919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1-phenylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-1-PHENYLCYCLOHEXYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.